molecular formula C17H21N3O3 B2844689 Methyl 3-(pyrazine-2-amido)adamantane-1-carboxylate CAS No. 1206994-87-7

Methyl 3-(pyrazine-2-amido)adamantane-1-carboxylate

Cat. No.: B2844689
CAS No.: 1206994-87-7
M. Wt: 315.373
InChI Key: BEOMDFHLAWISPG-UHFFFAOYSA-N
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Description

Methyl 3-(pyrazine-2-amido)adamantane-1-carboxylate is a complex organic compound characterized by its unique adamantane core structure and pyrazine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(pyrazine-2-amido)adamantane-1-carboxylate typically involves multi-step organic reactions. The adamantane core can be functionalized through various methods, such as Friedel-Crafts acylation, followed by the introduction of the pyrazine carboxamide group through amide bond formation. Common reagents used in these reactions include acyl chlorides, amines, and catalysts like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening to optimize reaction conditions. The use of automated systems can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(pyrazine-2-amido)adamantane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the adamantane core or the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, Methyl 3-(pyrazine-2-amido)adamantane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its adamantane core provides stability, making it suitable for various biochemical assays.

Medicine

Medically, this compound has potential applications as an antiviral or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its rigid and stable structure.

Mechanism of Action

The mechanism of action of Methyl 3-(pyrazine-2-amido)adamantane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core provides a rigid scaffold that can enhance binding affinity and specificity. The pyrazine carboxamide group can form hydrogen bonds and other interactions with target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.

    Rimantadine: Another antiviral compound with structural similarities.

    Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane core.

Uniqueness

Methyl 3-(pyrazine-2-amido)adamantane-1-carboxylate is unique due to the presence of the pyrazine carboxamide group, which imparts distinct chemical and biological properties. This combination of functional groups allows for a broader range of applications and interactions compared to other adamantane derivatives.

Properties

IUPAC Name

methyl 3-(pyrazine-2-carbonylamino)adamantane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-23-15(22)16-5-11-4-12(6-16)8-17(7-11,10-16)20-14(21)13-9-18-2-3-19-13/h2-3,9,11-12H,4-8,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOMDFHLAWISPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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